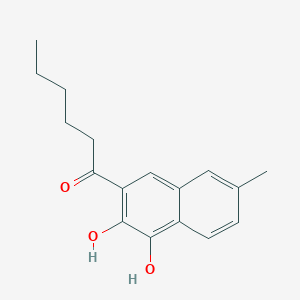
1-Hexanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- is an organic compound that belongs to the class of ketones It features a hexanone backbone with a substituted naphthalene ring, which includes two hydroxyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a naphthalene derivative, followed by selective hydroxylation and methylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Hexanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-hexanol derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
1-Hexanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hexanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The ketone group can participate in redox reactions, altering cellular redox states. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hexanone, 1-(3,4-dihydroxy-2-naphthalenyl)-: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Hexanone, 1-(3,4-dihydroxy-6-methyl-2-naphthalenyl)-: The position of the methyl group is different, potentially altering its chemical properties.
1-Hexanone, 1-(3,4-dihydroxy-7-ethyl-2-naphthalenyl)-: The ethyl group instead of the methyl group may influence its solubility and interaction with biological targets.
Uniqueness
1-Hexanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring
Properties
CAS No. |
61983-43-5 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)hexan-1-one |
InChI |
InChI=1S/C17H20O3/c1-3-4-5-6-15(18)14-10-12-9-11(2)7-8-13(12)16(19)17(14)20/h7-10,19-20H,3-6H2,1-2H3 |
InChI Key |
FDPXYZJEELQHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















